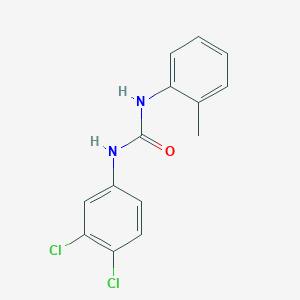

1-(3,4-Dichlorophenyl)-3-(2-methylphenyl)urea

CAS No.: 13143-23-2

Cat. No.: VC16062894

Molecular Formula: C14H12Cl2N2O

Molecular Weight: 295.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 13143-23-2 |

|---|---|

| Molecular Formula | C14H12Cl2N2O |

| Molecular Weight | 295.2 g/mol |

| IUPAC Name | 1-(3,4-dichlorophenyl)-3-(2-methylphenyl)urea |

| Standard InChI | InChI=1S/C14H12Cl2N2O/c1-9-4-2-3-5-13(9)18-14(19)17-10-6-7-11(15)12(16)8-10/h2-8H,1H3,(H2,17,18,19) |

| Standard InChI Key | DDQLMDQVUDQBHM-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC=CC=C1NC(=O)NC2=CC(=C(C=C2)Cl)Cl |

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

1-(3,4-Dichlorophenyl)-3-(2-methylphenyl)urea consists of two aromatic rings connected via a urea (–NH–CO–NH–) bridge:

-

Ring A: 3,4-Dichlorophenyl group (electron-withdrawing substituents at positions 3 and 4).

-

Ring B: 2-Methylphenyl group (electron-donating methyl group at the ortho position).

The IUPAC name derives from this substitution pattern, with the urea group forming the central linkage.

Table 1: Key Molecular Descriptors

The ortho-methyl group on Ring B introduces steric hindrance, potentially affecting binding interactions in biological systems .

Synthesis and Optimization

General Urea Synthesis Pathways

Diaryl ureas are typically synthesized via:

-

Isocyanate-Amine Coupling: Reaction of 3,4-dichlorophenyl isocyanate with 2-methylaniline.

-

Carbodiimide-Mediated Condensation: Using EDC or DCC to facilitate urea formation between aryl amines.

Table 2: Representative Reaction Conditions

The isocyanate route is preferred for scalability, though purification challenges arise due to byproducts.

Physicochemical Properties

Solubility and Lipophilicity

-

logP: Estimated at 5.57, indicating high lipophilicity similar to analog 3-(3,4-dichlorophenyl)-1-(4-methylphenyl)urea .

-

Water Solubility: logSw ≈ -6.02, classifying it as poorly soluble in aqueous media .

-

Polar Surface Area: 32.54 Ų, suggesting moderate permeability .

Table 3: Comparative Physicochemical Data

| Compound | logP | logSw | PSA (Ų) |

|---|---|---|---|

| 1-(3,4-Dichlorophenyl)-3-(2-methylphenyl)urea | 5.57 | -6.02 | 32.54 |

| N-(3,4-Dichlorophenyl)-N'-(4-iodo-2-methylphenyl)urea | 6.52 | -6.40 | 31.84 |

| 3-(3,4-Dichlorophenyl)-1-(4-methylphenyl)urea | 5.57 | -6.02 | 32.54 |

The iodine substituent in increases logP by ~1 unit compared to methyl groups, highlighting halogen impact on lipophilicity .

Hypothetical Biological Activity

Target Prediction and Mechanistic Insights

Diaryl ureas are known modulators of:

-

GPCRs (G Protein-Coupled Receptors): Structural analogs are included in GPCR-targeted libraries .

-

Kinase Pathways: Urea derivatives inhibit kinases like VEGF-R2 and PDGFR-β.

-

Antiviral Targets: Some analogs show activity against RNA viruses .

Table 4: Hypothetical Targets Based on Analogs

| Target Class | Example Target | Proposed Mechanism |

|---|---|---|

| GPCRs | Dopamine D2 Receptor | Allosteric modulation |

| Tyrosine Kinases | VEGF-R2 | ATP-binding site inhibition |

| Viral Proteases | SARS-CoV-2 Mpro | Competitive inhibition |

The 3,4-dichlorophenyl group may enhance target affinity through halogen bonding.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume